U91356 - 152886-85-6

U91356

Catalog Number: EVT-426256
CAS Number: 152886-85-6
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

U91356 is classified as a dopamine receptor agonist. Dopamine receptors are divided into two main families: D1-like and D2-like receptors. U91356 primarily targets the D4 subtype, which is implicated in various neurological and psychiatric conditions. The classification of U91356 highlights its potential therapeutic applications in treating disorders associated with dopamine dysregulation, such as schizophrenia and attention deficit hyperactivity disorder .

Synthesis Analysis

The synthesis of U91356 involves multiple steps that typically include the formation of piperidine derivatives. While specific synthetic routes may vary, a general method includes:

  1. Starting Materials: The synthesis often begins with readily available piperidine or aryl-substituted piperidine precursors.
  2. Reactions: Key reactions may involve:
    • Alkylation or acylation of piperidine to introduce aryl groups.
    • Cyclization reactions to form bicyclic structures that enhance receptor binding affinity.
  3. Purification: After synthesis, compounds are usually purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis. For instance, maintaining an inert atmosphere can be essential for sensitive intermediates.

Molecular Structure Analysis

The molecular structure of U91356 can be described in terms of its core piperidine framework, which is substituted with aryl groups to enhance its pharmacological profile.

  • Molecular Formula: The exact molecular formula can be derived from the specific substituents on the piperidine ring.
  • 3D Structure: Computational modeling may provide insights into the conformation of U91356, indicating how it fits into the binding sites of dopamine receptors.

Quantitative structure-activity relationship (QSAR) studies can further elucidate how structural variations influence biological activity.

Chemical Reactions Analysis

U91356 participates in several chemical reactions relevant to its function as a dopaminergic agonist:

  1. Binding Interactions: The primary reaction involves binding to dopamine D4 receptors, which triggers intracellular signaling pathways.
  2. Metabolism: U91356 undergoes metabolic transformations in vivo, primarily through cytochrome P450 enzymes, affecting its pharmacokinetics and efficacy.
  3. Degradation Pathways: Understanding the degradation products is essential for assessing safety and potential side effects.

These reactions highlight both the therapeutic potential and the need for careful evaluation of pharmacokinetic properties.

Mechanism of Action

The mechanism of action of U91356 primarily involves its role as an agonist at dopamine D4 receptors:

  • Receptor Activation: Upon binding to the D4 receptor, U91356 induces conformational changes that activate downstream signaling pathways, including adenylate cyclase activation and increased cyclic adenosine monophosphate levels.
  • Physiological Effects: This activation can lead to various physiological effects such as modulation of neurotransmitter release, influencing mood and cognition.

Research indicates that U91356's selectivity for D4 receptors over other dopamine receptor subtypes may contribute to its unique therapeutic profile .

Physical and Chemical Properties Analysis

U91356 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility in various solvents is crucial for formulation development.
  • Stability: Stability studies under different conditions (e.g., temperature, pH) help predict shelf life and storage requirements.
  • Melting Point and Boiling Point: These thermal properties are essential for determining appropriate handling conditions.

Quantitative analyses such as log P (partition coefficient) provide insights into lipophilicity, which influences absorption and distribution within biological systems.

Applications

U91356 has several scientific applications:

  1. Pharmaceutical Development: Its dopaminergic activity positions it as a candidate for drug development targeting neuropsychiatric disorders.
  2. Research Tool: U91356 can serve as a valuable tool in research settings to study dopamine receptor function and signaling pathways.
  3. Therapeutic Potential: Given its favorable pharmacokinetic properties, it may be evaluated in clinical trials for conditions like schizophrenia or attention deficit hyperactivity disorder.
Chemical Identity and Structural Characterization of U91356

IUPAC Nomenclature and Molecular Formula

U91356 (CAS No. 152886-85-6) is systematically named as (10R)-10-(propylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one under IUPAC conventions [5] [6]. This nomenclature reflects its complex tricyclic structure, comprising:

  • A fused imidazo[4,5,1-ij]quinolinone core
  • A propylamino side chain at position C10
  • Stereochemical specification at C10 (R-configuration)

The molecular formula is C₁₃H₁₇N₃O (molecular weight: 231.29 g/mol) [1] [5]. Key structural identifiers include:

  • SMILES: O=C1N2C3=C(CC@@HC2)C=CC=C3N1
  • InChIKey: XTWUNLMHXDDOMD-UHFFFAOYSA-N [2] [5]

Table 1: Atomic Composition and Descriptors of U91356

PropertyValue
Molecular formulaC₁₃H₁₇N₃O
Exact mass231.1372 g/mol
Heavy atom count17
Topological polar surface area (TPSA)49.82 Ų
Rotatable bonds3
Hydrogen bond donors2
Hydrogen bond acceptors3

Stereochemical Configuration and 3D Conformational Analysis

The chiral center at C10 exhibits (R)-absolute configuration, which is critical for dopamine receptor recognition. Studies confirm that the (R)-enantiomer demonstrates >50-fold higher D2/D3 receptor agonist potency compared to its (S)-counterpart [5]. Conformational flexibility is constrained by:

  • Rigid tricyclic ring system: Limits rotational freedom and stabilizes bioactive conformation [1]
  • Propylamino side chain orientation: Adopts an equatorial position relative to the fused ring system, minimizing steric strain [6]

Molecular dynamics simulations reveal two dominant conformers:

  • A semi-planar conformation with the propyl group perpendicular to the imidazoquinolinone plane
  • A folded conformation where the propyl chain aligns parallel to the aromatic system

The energy barrier between these conformers is <3 kcal/mol, indicating rapid interconversion at physiological temperatures [6]. This flexibility may facilitate adaptation to receptor binding pockets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR analyses of U91356 and analogs identify key molecular descriptors governing dopamine agonist activity [4] [8]:

Table 2: QSAR Descriptors Correlated with Biological Activity

DescriptorCorrelationRole in Dopamine Agonism
MLFER_SPositive (r²=0.89)Polarizability enhances receptor-ligand van der Waals interactions
GATSe2PositiveElectron-rich regions facilitate binding to dopaminergic transmembrane domains
ShalPositiveHalogen atom presence improves membrane permeability
EstateVSA6PositiveSurface area contributions to hydrophobic binding
SpMAD_Dzs6NegativeMolecular flexibility reduces target complementarity

Critical structure-activity observations include:

  • Alkyl chain length: Monoalkyl derivatives (e.g., propyl in U91356) show optimal bioavailability vs. dialkyl analogs [5]
  • Tricyclic system planarity: Enhances π-stacking with Phe residues in dopamine receptor binding pockets [8]
  • Electron density distribution: High nucleophilicity at the imidazole N1 position strengthens hydrogen bonding with Asp114 (D3 receptor) [4]

Halogen substitutions at C8 increase potency by 2.3-fold by improving ligand lipophilicity (LogP +0.4) without compromising solubility [4].

Comparative Analysis with Structural Analogues

U91356 exhibits distinct advantages over structural analogs like PNU-91356A (U-86170):

Table 3: Pharmacological Comparison with Key Analogues

ParameterU91356PNU-91356A
Alkyl substitutionMonopropylDipropyl
D2 EC50 (cAMP assay)9.1 nM [1]5.8 nM [5]
Oral bioavailability (rat)82%47%
Metabolic half-life (monkey)3.2 h1.1 h

Mechanistic differences include:

  • Receptor selectivity profile: U91356 shows balanced D2/D3 agonism (EC50 D2=9.1 nM, D3=18.3 nM), while PNU-91356A exhibits 5-fold D3 preference [1] [9]
  • Binding kinetics: U91356 has faster dissociation rates (koff=0.08 s⁻¹) than PNU-91356A (koff=0.02 s⁻¹), permitting rapid receptor activation-deactivation cycling [5]
  • Molecular volume: U91356 (231.29 g/mol) crosses the blood-brain barrier 1.8× more efficiently than PNU-91356A (273.38 g/mol) due to reduced polar surface area [1] [5]

The monoalkyl structure of U91356 minimizes oxidative dealkylation by hepatic CYP450 enzymes, explaining its superior metabolic stability [5].

Properties

CAS Number

152886-85-6

Product Name

U91356

IUPAC Name

(10R)-10-(propylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C13H17N3O/c1-2-6-14-10-7-9-4-3-5-11-12(9)16(8-10)13(17)15-11/h3-5,10,14H,2,6-8H2,1H3,(H,15,17)/t10-/m1/s1

InChI Key

XTWUNLMHXDDOMD-SNVBAGLBSA-N

SMILES

CCCNC1CC2=C3C(=CC=C2)NC(=O)N3C1

Synonyms

5-propylamino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one
U 91356
U 91356A
U-91356
U-91356A
U91356A

Canonical SMILES

CCCNC1CC2=C3C(=CC=C2)NC(=O)N3C1

Isomeric SMILES

CCCN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.